molecular formula C14H15NO2 B11876499 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde

1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde

Cat. No.: B11876499
M. Wt: 229.27 g/mol
InChI Key: WCHYDNPNLVJHAU-UHFFFAOYSA-N
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Description

1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 3-methylbutanoyl group attached to the nitrogen atom of the indole ring and a carbaldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the acylation of indole with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 1-(3-Methylbutanoyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(3-Methylbutanoyl)-1H-indole-3-methanol.

    Substitution: 1-(3-Methylbutanoyl)-5-nitro-1H-indole-3-carbaldehyde (for nitration).

Scientific Research Applications

1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: A branched-chain alkyl carboxylic acid with a similar 3-methylbutanoyl group.

    3-Methylbutanoyl chloride: An acyl chloride derivative used in the synthesis of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde.

    Indole-3-carbaldehyde: A related indole derivative with a carbaldehyde group at the 3-position.

Uniqueness

This compound is unique due to the presence of both the 3-methylbutanoyl and carbaldehyde groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various scientific fields.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(3-methylbutanoyl)indole-3-carbaldehyde

InChI

InChI=1S/C14H15NO2/c1-10(2)7-14(17)15-8-11(9-16)12-5-3-4-6-13(12)15/h3-6,8-10H,7H2,1-2H3

InChI Key

WCHYDNPNLVJHAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1C=C(C2=CC=CC=C21)C=O

Origin of Product

United States

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